
N,N'-(pyridine-2,6-diyl)dinicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-(Pyridine-2,6-diyl)dinicotinimidamide is a chemical compound with the molecular formula C17H15N7 and a molar mass of 317.35 g/mol. It is a solid crystalline substance with a melting point of 81°C and a boiling point of 126°C
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N'-(pyridine-2,6-diyl)dinicotinimidamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with ammonia under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imidamide group.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N,N'-(Pyridine-2,6-diyl)dinicotinimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form pyridine-2,6-dicarboxylic acid.
Reduction: Reduction reactions can yield pyridine-2,6-diamine.
Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
N,N'-(Pyridine-2,6-diyl)dinicotinimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in the study of biological systems and processes.
Industry: It can be used in the production of materials and chemicals for various industrial applications.
Mechanism of Action
N,N'-(Pyridine-2,6-diyl)dinicotinimidamide can be compared with other similar compounds, such as pyridine-2,6-dicarboxylic acid and pyridine-2,6-diamine. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its imidamide group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
Pyridine-2,6-dicarboxylic acid
Pyridine-2,6-diamine
2,6-Diacetylpyridine
Properties
IUPAC Name |
N'-[6-[(Z)-[amino(pyridin-3-yl)methylidene]amino]pyridin-2-yl]pyridine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7/c18-16(12-4-2-8-20-10-12)23-14-6-1-7-15(22-14)24-17(19)13-5-3-9-21-11-13/h1-11H,(H4,18,19,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVWWPOQVCMLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N=C(C2=CN=CC=C2)N)N=C(C3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)N=C(C2=CN=CC=C2)N)/N=C(/C3=CN=CC=C3)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2992585.png)

![5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2992588.png)


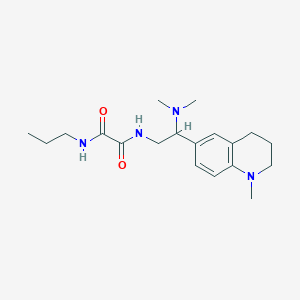
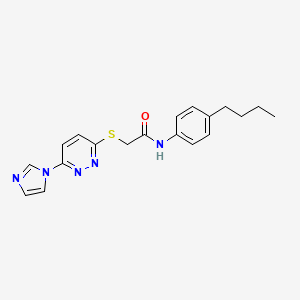
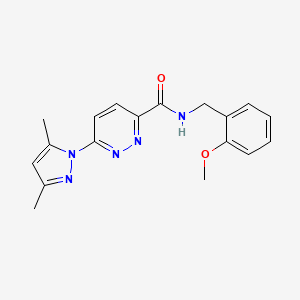
![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2992600.png)
![N-[(4-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B2992601.png)
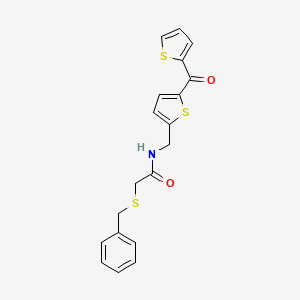
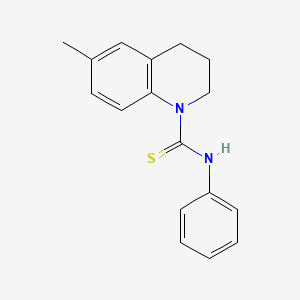
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2992605.png)
![2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid](/img/structure/B2992606.png)
